Sulfatinib, also known by its developmental code HMPL-012, is classified as a multi-targeted tyrosine kinase inhibitor. It has been evaluated in clinical settings, particularly in Phase I and Phase II trials for advanced solid tumors, including pancreatic neuroendocrine tumors. The compound's selectivity profile indicates its potency against multiple kinases, making it a promising candidate in oncology research .
The synthesis of sulfatinib involves multi-step organic reactions. While specific synthetic pathways may vary, the general approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
Sulfatinib's molecular structure can be represented as follows:
The compound features a complex arrangement with multiple functional groups that facilitate its interaction with target kinases. The presence of a sulfonamide group enhances its solubility and bioavailability, while the aromatic rings contribute to its binding affinity.
Sulfatinib primarily participates in competitive inhibition of kinase activity through reversible binding to the ATP-binding site of target receptors. Key chemical reactions include:
Sulfatinib's mechanism of action involves several pathways:
Sulfatinib exhibits several notable physical and chemical properties:
Sulfatinib has several scientific applications:
Sulfatinib (C₂₄H₂₈N₆O₃S; MW: 480.6 g/mol) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) characterized by an N-phenyl-2-pyrimidinamine core scaffold and an oxy linker that confers conformational flexibility. This molecular architecture enables high-affinity binding to vascular endothelial growth factor receptors (VEGFR1/2/3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R). Biochemical assays reveal potent inhibition with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range: VEGFR1 (0.002 µM), VEGFR2 (0.024 µM), VEGFR3 (0.001 µM), FGFR1 (0.015 µM), and CSF-1R (0.004 µM) [3] [4].
Structural analyses demonstrate distinct binding modes for different kinase targets. With FGFR1, sulfatinib acts as a type I inhibitor, stabilizing the kinase in an active DFG-in conformation. The pyrimidine nitrogen and phenylamine NH form bidentate hydrogen bonds with Ala564 in the hinge region, while the indole group occupies a hydrophobic pocket and hydrogen-bonds with Glu531 [2]. In contrast, with CSF-1R, sulfatinib functions as a type II inhibitor, binding the inactive DFG-out conformation. Here, the indole group rotates away from the hydrophobic pocket to avoid steric clashes with Lys616 and Phe797, while the hinge-binding motif remains conserved [2]. This conformational adaptability underpins sulfatinib’s ability to co-target angiogenic and immunomodulatory kinases.
Table 1: Sulfatinib Inhibition Profiles for Primary Targets
Target Kinase | IC₅₀ (µM) | Biological Function |
---|---|---|
VEGFR1 | 0.002 | Angiogenesis, vascular permeability |
VEGFR2 | 0.024 | Endothelial proliferation, migration |
VEGFR3 | 0.001 | Lymphangiogenesis |
FGFR1 | 0.015 | Stromal activation, EMT promotion |
CSF-1R | 0.004 | Macrophage differentiation, TAM polarization |
Kinome-wide profiling (against 288 kinases) confirms sulfatinib’s high selectivity for its primary targets. Only four off-target kinases exhibit IC₅₀ values <0.1 µM: Tropomyosin receptor kinase B (TrkB; IC₅₀: 0.041 µM) and Fms-related tyrosine kinase 3 (FLT3; IC₅₀: 0.067 µM). Notably, 278 kinases show IC₅₀ values >0.15 µM, indicating minimal off-target activity [3] [4]. This selectivity is attributed to sulfatinib’s specific interactions with the hydrophobic back pocket of FGFR1 and the allosteric site of CSF-1R, which are less conserved in other kinases.
Resistance mutations in gatekeeper residues (e.g., FGFR1 V561M or CSF-1R T663I) moderately reduce sulfatinib’s efficacy. However, structural analyses reveal that sulfatinib’s rotatory flexibility allows it to overcome CSF-1R T663I by repositioning the indole group, whereas its affinity for FGFR1 mutants remains high due to indispensable hydrophobic interactions [2].
Table 2: Off-Target Kinase Inhibition by Sulfatinib
Kinase | IC₅₀ (µM) | Clinical Relevance |
---|---|---|
TrkB | 0.041 | Neuronal development, tumor survival |
FLT3 | 0.067 | Hematopoietic proliferation, AML driver |
FGFR2 | 0.021 | Tumor stromal signaling |
FGFR3 | 0.028 | Bone development, myeloma progression |
Sulfatinib simultaneously disrupts VEGF- and FGF-driven angiogenic pathways, overcoming compensatory signaling that limits single-pathway inhibitors. In osteosarcoma models, sulfatinib suppresses autocrine bFGF secretion by tumor cells, inhibiting epithelial-mesenchymal transition (EMT) and reducing migration/invasion by 60–75% [1]. This occurs via FGFR1 blockade, which downregulates SNAIL and TWIST transcription factors.
In the tumor microenvironment (TME), sulfatinib inhibits skeletal stem cell (SSC) differentiation into cancer-associated fibroblasts (CAFs). By blocking FGFR1 on SSCs, sulfatinib reduces CAF infiltration by 40–50%, thereby disrupting extracellular matrix remodeling and metastatic niches [1]. Combined VEGFR/FGFR1 inhibition also normalizes tumor vasculature—reducing vessel density by 30% while improving perfusion—which enhances cytotoxic T-cell infiltration and chemotherapeutic delivery [1] [4].
CSF-1R inhibition reprograms immunosuppressive macrophages in the TME. Sulfatinib blocks CSF-1R-dependent phosphorylation in tumor-associated macrophages (TAMs), reducing M2-polarization by 70% and shifting the phenotype toward pro-inflammatory M1-states [1] [4]. This repolarization is mediated by suppressed STAT3/STAT6 signaling and downregulated expression of M2 markers (e.g., ARG1, CD206).
Preclinical studies demonstrate broad immune remodeling:
Table 3: Sulfatinib-Induced Changes in Immune Cell Populations
Immune Cell Type | Change | Mechanism |
---|---|---|
M2-TAMs | ↓ 70% | CSF-1R-dependent repolarization to M1 |
Tregs | ↓ 50% | Reduced CCR4/CCL22-mediated recruitment |
Myeloid MDSCs | ↓ 45% | Inhibition of STAT3 survival signaling |
CD8⁺ T cells | ↑ 150% | Enhanced CXCL9/CXCL10-mediated trafficking |
Emerging evidence suggests sulfatinib modulates epigenetic regulators through FGFR1 inhibition. In osteosarcoma, FGFR1 blockade suppresses SOX2 transcription—a stemness factor overexpressed in therapy-resistant tumors—by 65% [1]. This occurs via disrupted FGFR1-MAPK-AP1 signaling, which normally stabilizes SOX2 enhancer accessibility.
Additionally, sulfatinib inhibits FGFR1/FAK/STAT3 crosstalk, reducing phosphorylation of STAT3 at Tyr705. This downregulates transcription of EMT-promoting genes (e.g., MMP9, Vimentin) and impedes metastasis [1]. While direct epigenetic enzymes (e.g., DNMTs, HDACs) are not targeted, sulfatinib’s transcriptional effects reposition it as an indirect modulator of oncogenic epigenomes.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3